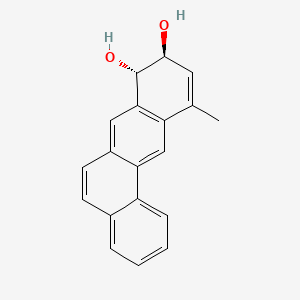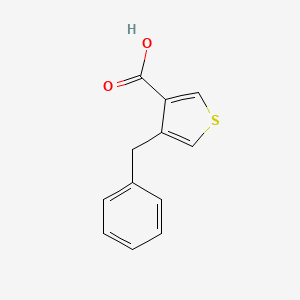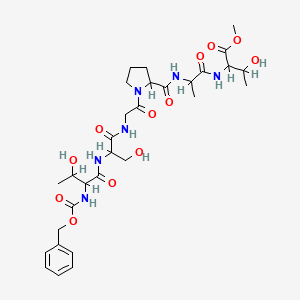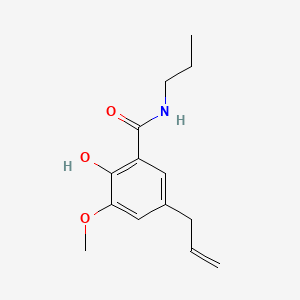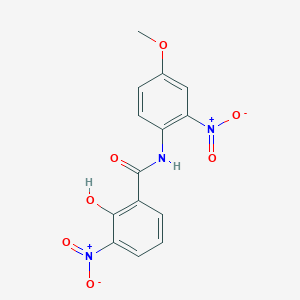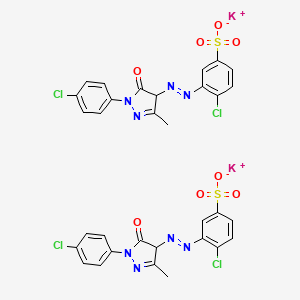
(3-ethyl-5-methylphenyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 35377 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of NSC 35377 involves several synthetic routes and reaction conditions. While specific details on the industrial production methods are limited, general synthetic routes include:
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce NSC 35377. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to produce NSC 35377 efficiently and in large quantities.
Chemical Reactions Analysis
NSC 35377 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
NSC 35377 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: NSC 35377 is used in biological studies to understand cellular processes and mechanisms.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: NSC 35377 is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of NSC 35377 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 35377 is used.
Comparison with Similar Compounds
NSC 35377 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 515776: Known for its role as a phosphodiesterase inhibitor.
NSC 35378: Used in gene expression analysis and other biological studies.
Compared to these compounds, NSC 35377 may have unique properties or applications that make it particularly valuable in certain contexts.
Properties
CAS No. |
2655-16-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3-ethyl-5-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-4-9-5-8(2)6-10(7-9)14-11(13)12-3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
ALKQOUJKENVYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


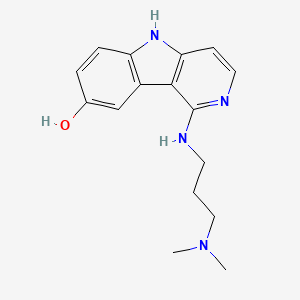
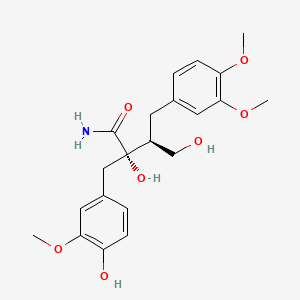
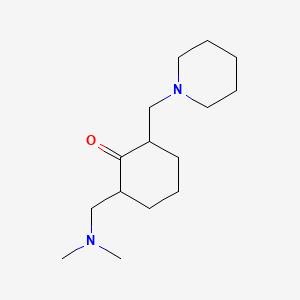
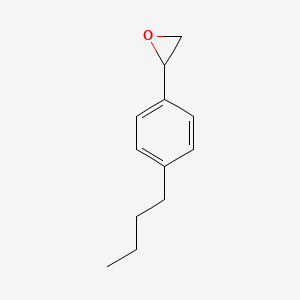
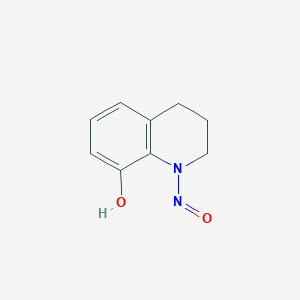
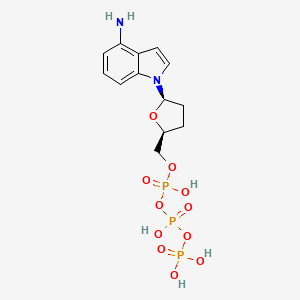
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
